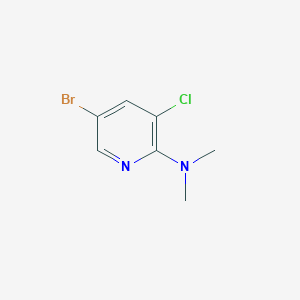

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine

Description

5-Bromo-3-chloro-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative featuring a bromine atom at position 5, a chlorine atom at position 3, and a dimethylamino group at position 2. For instance, similar halogenated pyridinamines serve as intermediates in synthesizing bioactive molecules, such as acetylcholinesterase inhibitors () and positron emission tomography (PET) imaging agents (). The dimethylamino group enhances solubility and electronic modulation, while bromine and chlorine substituents influence steric and electronic properties, making the compound a versatile scaffold for further functionalization .

Properties

IUPAC Name |

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-11(2)7-6(9)3-5(8)4-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICYSQYWZTBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize impurities. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridine derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

5-bromo-3-chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency : The metal-free chlorodeboronation method for 3,5-dichloro-N,N-dimethylpyridin-2-amine achieves an 88% yield, suggesting superior efficiency compared to Suzuki coupling routes (e.g., 6.66% for Br-BETA) .

- Functional Group Impact : Nitro-substituted analogs (e.g., 3k) exhibit strong acetylcholinesterase inhibition, whereas bromo/chloro derivatives like Br-BETA show utility in imaging applications. The absence of a nitro group in the target compound may reduce enzymatic inhibition but improve metabolic stability .

Electronic and Physicochemical Properties

Halogen and dimethylamino substituents significantly alter electronic properties:

- In contrast, the dimethylamino group donates electrons via resonance, creating a push-pull electronic profile that may enhance reactivity in cross-coupling reactions .

- Solubility: The dimethylamino group improves aqueous solubility compared to nitro- or non-polar analogs, which could benefit bioavailability in drug development .

Challenges and Opportunities

- Synthetic Limitations : The low yield of Br-BETA via Suzuki coupling suggests that alternative methods (e.g., Buchwald-Hartwig amination) might be more effective for the target compound.

- Biological Screening: The target compound’s unique halogen-dimethylamino combination warrants evaluation in both enzymatic and imaging studies to identify novel applications.

Biological Activity

5-Bromo-3-chloro-N,N-dimethylpyridin-2-amine is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological interactions, and implications for drug development.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and chlorine atoms, alongside a dimethylamino group. Its molecular formula is , and it is characterized by a unique structural arrangement that enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 3-chloro-2-bromopyridine with dimethylamine under controlled conditions. The following table summarizes the synthesis routes:

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Method A | 3-Chloro-2-bromopyridine, Dimethylamine | 85 | |

| Method B | Dimethylformamide, Bromine, Chlorine | 78 |

This compound exhibits significant interactions with various biological targets, influencing metabolic pathways and enzyme activities. It has been shown to inhibit specific kinases, such as PI3Kα, with an IC50 value of approximately 1.08 μM, indicating its potential as an antitumor agent .

Case Studies and Research Findings

- Antitumor Activity : In a study focusing on the synthesis of pyridine derivatives, compounds similar to this compound demonstrated notable antitumor properties. The R- and S-isomers showed varying degrees of efficacy against cancer cell lines .

- Enzyme Inhibition : The compound has been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies indicated that modifications on the pyridine ring could enhance HDAC inhibitory activity .

- Biofilm Inhibition : Research has also indicated that derivatives of this compound can inhibit biofilm formation, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-Amino-5-bromo-3-methylpyridine | 0.92 | Contains an amino group at position 2 |

| 5-Bromo-3-(hydroxymethyl)pyridine | 0.89 | Hydroxymethyl group enhances solubility |

| 5-Bromo-3-ethynylpyridin-2-ylamine | 0.87 | Ethynyl group adds different reactivity patterns |

These compounds differ primarily in their substituents on the pyridine ring, which affects their reactivity, solubility, and overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.